Isomaltonic acid

Beschreibung

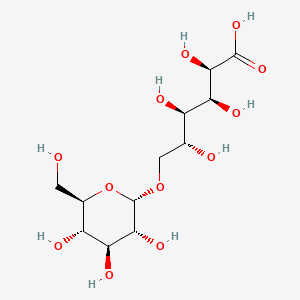

Isomaltonic acid (CAS: 534-74-7; molecular formula: C₁₂H₂₂O₁₂) is a sugar acid derived from the oxidation of isomaltose, a reducing disaccharide composed of two D-glucose units linked via an α-1,6 glycosidic bond . Its structure was elucidated through methylation studies and hydrolysis experiments, revealing that oxidation of isomaltose with bromine water yields this compound, which upon further methylation and hydrolysis produces 2,3,4,6-tetra-O-methyl-D-glucose and 2,3,4,5-tetra-O-methyl-D-gluconic acid . This confirms that the acid retains the α-1,6 linkage of its parent disaccharide, with one glucose unit oxidized to gluconic acid (Figure 1).

Eigenschaften

CAS-Nummer |

534-74-7 |

|---|---|

Molekularformel |

C12H22O12 |

Molekulargewicht |

358.3 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C12H22O12/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,12+/m1/s1 |

InChI-Schlüssel |

MUUBPEHTAPZMCA-NFXSTIHLSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O |

Synonyme |

isomaltohexaonic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

This compound belongs to the class of disaccharide-derived aldonic acids.

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Observations:

Glycosidic Linkage Impact: The α-1,6 linkage in this compound confers resistance to hydrolysis by enzymes like α-amylase, which typically target α-1,4 bonds (e.g., in maltobionic acid) . This property may enhance its stability in industrial applications.

Functional Group Differences: Unlike monomeric gluconic acid (C₆H₁₂O₇), this compound’s dimeric structure increases molecular weight and may reduce diffusion rates in biological systems .

Synthetic Pathways :

- This compound is synthesized via bromine water oxidation of isomaltose, a method specific to reducing disaccharides . Other aldonic acids may require alternative oxidizing agents or enzymatic pathways.

Q & A

Q. How is the structure of isomaltonic acid determined experimentally?

this compound’s structure is elucidated through sequential chemical and enzymatic analyses. Acid hydrolysis of isomaltose (its precursor) yields two glucose molecules, confirming its disaccharide origin. Methylation of this compound followed by hydrolysis produces 2,3,4,6-tetra-O-methyl-d-glucose and 2,3,4,5-tetra-O-methyl-d-gluconic acid, which reveals the α-(1→6) glycosidic linkage and oxidation site . This method is foundational for carbohydrate structural analysis.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and ) is essential for identifying functional groups and stereochemistry. For example, anomeric proton signals (~δ 5.0–5.5 ppm) confirm α-glycosidic bonds. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxyl groups in oxidized derivatives like this compound .

Q. Why is this compound a model compound for studying glycosidic bond stability?

Its α-(1→6) linkage, less common than α-(1→4) in maltose, provides insights into enzymatic specificity (e.g., α-glucosidase vs. β-glucosidase activity) and acid/base hydrolysis kinetics. Researchers often compare its reactivity with other disaccharides to understand bond lability under varying pH and temperature conditions .

Advanced Research Questions

Q. How can contradictions in oxidation product data be resolved when synthesizing this compound?

Discrepancies often arise from incomplete oxidation or side reactions. To address this:

- Use high-performance liquid chromatography (HPLC) to isolate pure intermediates.

- Validate oxidation states via iodometric titration or X-ray crystallography.

- Cross-reference results with kinetic studies to identify competing reaction pathways .

Q. What experimental design considerations are critical for replicating this compound synthesis?

- Purity control : Use recrystallization or column chromatography to eliminate byproducts.

- Enzyme specificity : Validate α-glucosidase activity via negative controls (e.g., β-glucosidase-treated samples).

- Quantitative analysis : Employ gas chromatography (GC) or colorimetric assays (e.g., DNS method) to measure reducing sugar yields .

Q. How do solvent systems influence the crystallization of this compound derivatives?

Polar aprotic solvents (e.g., DMSO) enhance solubility of oxidized derivatives, while aqueous ethanol promotes crystallization. Differential scanning calorimetry (DSC) can optimize solvent ratios by analyzing melting points and polymorph formation .

Methodological Challenges and Solutions

Q. Table 1: Common Analytical Challenges in this compound Research

Q. Table 2: Comparative Reactivity of this compound vs. Maltose

| Property | This compound | Maltose |

|---|---|---|

| Glycosidic linkage | α-(1→6) | α-(1→4) |

| Oxidation product | Gluconic acid derivatives | Maltobionic acid |

| Enzymatic hydrolysis rate | Slower (due to linkage) | Faster |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.